

Sodium thiosalicylate as a precursor for organomercury compounds.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium thiosalicylate**

Cat. No.: **B085810**

[Get Quote](#)

Sodium Thiosalicylate: A Precursor in Organomercury Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of **sodium thiosalicylate** as a crucial precursor in the synthesis of organomercury compounds, with a primary focus on the production of Thimerosal (also known as Thiomersal or Merthiolate). This document details the underlying chemical principles, provides comprehensive experimental protocols derived from established literature, summarizes key quantitative data, and outlines the analytical characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals involved in chemical synthesis and drug development.

Introduction

Sodium thiosalicylate, the sodium salt of 2-thiosalicylic acid, is a key aromatic thiol compound that serves as a versatile precursor in various chemical syntheses. Its primary significance in the field of organometallic chemistry lies in its role as a nucleophilic thiol source for the formation of stable carbon-sulfur-mercury linkages. This property is centrally exploited in the synthesis of Thimerosal, an organomercury compound that has been widely used as an antiseptic and a preservative in pharmaceutical products, including vaccines.^[1]

The synthesis of Thimerosal from **sodium thiosalicylate** (or its protonated form, thiosalicylic acid) and an ethylmercury salt is a well-established process. The reaction, first patented by Morris Kharasch in 1928, involves the formation of a covalent bond between the sulfur atom of the thiosalicylate and the mercury atom of the ethylmercury moiety.^{[2][3]} This guide will provide a detailed examination of the synthetic pathway, including reaction conditions, purification techniques, and analytical characterization.

Chemical Synthesis of Thimerosal

The principal method for the synthesis of Thimerosal involves the reaction of an ethylmercury salt, typically ethylmercury chloride, with thiosalicylic acid in an alkaline solution. The alkaline conditions deprotonate the thiol group of thiosalicylic acid, forming the more nucleophilic thiosalicylate anion, which then reacts with the ethylmercury cation. The overall process can be divided into the formation of an intermediate, referred to as "Thimerosal acid" (ethylmercurithiosalicylic acid), followed by its conversion to the final sodium salt, Thimerosal.

Experimental Protocols

The following protocols are based on established methodologies, with specific details adapted from patent literature to provide a comprehensive guide for laboratory synthesis.^[4]

Protocol 1: Synthesis of Ethylmercurithiosalicylic Acid ("Thimerosal Acid")

This protocol details the initial reaction to form the acid intermediate.

Materials:

- Thiosalicylic acid
- Ethylmercury chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

- Preparation of **Sodium Thiosalicylate** Solution: In a suitable reaction vessel, dissolve 61 g of thiosalicylic acid in 400 mL of deionized water. To this suspension, slowly add 180 mL of a 10% (w/v) sodium hydroxide solution while stirring. Heat the mixture to 40-50 °C to facilitate the complete dissolution of the thiosalicylic acid, forming a solution of **sodium thiosalicylate**.^[4]
- Preparation of Ethylmercury Chloride Solution: In a separate vessel, suspend 100 g of ethylmercury chloride in 350 mL of deionized water. Under agitation, add 180 mL of a 10% (w/v) sodium hydroxide solution to dissolve the ethylmercury chloride.^[4]
- Reaction: Combine the two solutions under continuous stirring. Allow the reaction to proceed for 30 minutes.^[4]
- Acidification and Precipitation: After the reaction period, filter the mixture. Acidify the filtrate by adding a 10% (v/v) hydrochloric acid solution until the pH reaches 2. This will precipitate the ethylmercurithiosalicylic acid.^[4]
- Isolation and Purification: Isolate the solid precipitate by filtration. Wash the solid with deionized water to remove any remaining salts. Dry the purified ethylmercurithiosalicylic acid in an oven at 50-60 °C.^[4]

Protocol 2: Conversion of Ethylmercurithiosalicylic Acid to Thimerosal (Sodium Salt)

This protocol describes the final step to produce Thimerosal.

Materials:

- Ethylmercurithiosalicylic acid (from Protocol 1)
- Anhydrous ethanol
- Sodium hydroxide (NaOH)

Procedure:

- Preparation of Sodium Hydroxide Solution: In a reaction vessel, dissolve 40 g of sodium hydroxide in 3000 mL of anhydrous ethanol with stirring. Gentle heating may be applied to

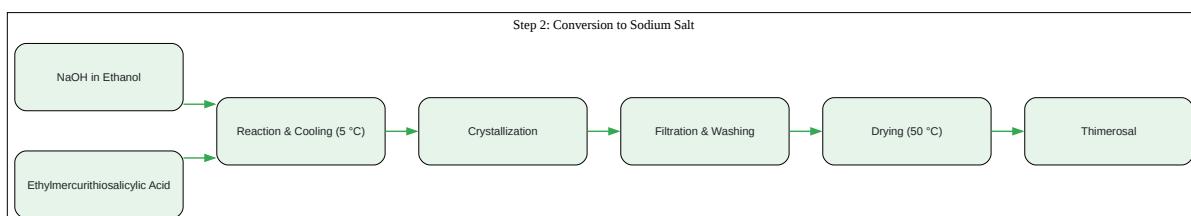
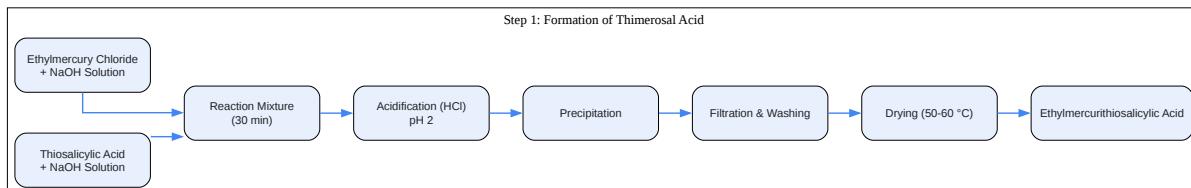
ensure complete dissolution.[4]

- Reaction and Crystallization: Warm the sodium hydroxide solution to 30 °C. Gradually add 382.81 g of ethylmercurithiosalicylic acid to the solution in portions while maintaining stirring. After the addition is complete, cool the mixture to 5 °C. A significant amount of white precipitate (Thimerosal) will form.[4]
- Isolation and Purification: Allow the crystallization to complete by maintaining the low temperature for a period. Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold anhydrous ethanol.[4]
- Drying: Dry the final product in an oven at 50 °C to obtain pure Thimerosal.[4]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of Thimerosal based on the protocols described above.

Parameter	Value	Reference
Ethylmercurithiosalicylic Acid		
Synthesis		
Yield	96.3%	[4]
Purity	98.2%	[4]
Thimerosal (Sodium Salt)		
Synthesis		
Yield	94%	[4]
Purity	98%	[4]
Melting Point	230 °C	[4]



Characterization of Thimerosal

The identity and purity of the synthesized Thimerosal can be confirmed through various analytical techniques.

- Melting Point: Thimerosal has a reported melting point of approximately 232-233 °C with decomposition.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of Thimerosal will show characteristic peaks corresponding to the aromatic ring, the carboxylate group, and the carbon-sulfur and carbon-mercury bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the ethyl and thiosalicylate moieties of the molecule.

Visualizations

The following diagrams illustrate the chemical synthesis workflow for Thimerosal.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. US1672615A - Alkyl mercuric sulphur compound and process of producing it - Google Patents [patents.google.com]
- 3. Morris S. Kharasch - Wikipedia [en.wikipedia.org]
- 4. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Sodium thiosalicylate as a precursor for organomercury compounds.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085810#sodium-thiosalicylate-as-a-precursor-for-organomercury-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com